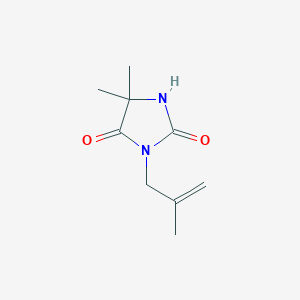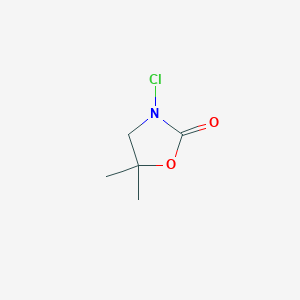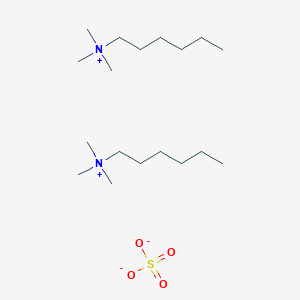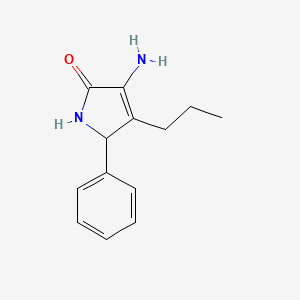![molecular formula C16H12O4 B14604019 2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid CAS No. 60878-05-9](/img/structure/B14604019.png)
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid is an organic compound that features both a benzoic acid moiety and a hydroxyphenyl group connected via an acryloyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid typically involves the reaction of 3-hydroxybenzaldehyde with benzoic acid derivatives under specific conditions. One common method is the Claisen-Schmidt condensation, where 3-hydroxybenzaldehyde reacts with benzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the acryloyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of saturated benzoic acid derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.
3-Hydroxybenzoic acid: Used in the synthesis of various organic compounds.
4-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid is unique due to its combined structural features of a benzoic acid and a hydroxyphenyl group linked by an acryloyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in simpler benzoic acid derivatives.
Propriétés
Numéro CAS |
60878-05-9 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
2-[3-(3-hydroxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)16(19)20/h1-10,17H,(H,19,20) |
Clé InChI |
IYOMTQXSBSHDJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

